Potassium (3-chloro-5-fluorophenyl)trifluoroborate
Description
Properties
IUPAC Name |
potassium;(3-chloro-5-fluorophenyl)-trifluoroboranuide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BClF4.K/c8-5-1-4(7(10,11)12)2-6(9)3-5;/h1-3H;/q-1;+1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCBCONVZJVGDHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC(=CC(=C1)Cl)F)(F)(F)F.[K+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BClF4K | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.44 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Potassium (3-chloro-5-fluorophenyl)trifluoroborate can be synthesized through the reaction of 3-chloro-5-fluorophenylboronic acid with potassium trifluoroborate. The reaction typically occurs in the presence of a base such as potassium carbonate and a solvent like tetrahydrofuran (THF). The mixture is stirred at room temperature until the reaction is complete, followed by purification to obtain the desired product .
Industrial Production Methods
On an industrial scale, the production of potassium (3-chloro-5-fluorophenyl)trifluoroboranuide involves similar synthetic routes but with optimized reaction conditions to enhance yield and purity. Large-scale reactors and automated systems are employed to ensure consistent production quality. The use of high-purity reagents and solvents is crucial to minimize impurities and achieve the desired product specifications .
Chemical Reactions Analysis
Types of Reactions
Potassium (3-chloro-5-fluorophenyl)trifluoroborate primarily undergoes substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions. These reactions involve the coupling of the organotrifluoroborate with an aryl or vinyl halide in the presence of a palladium catalyst and a base .
Common Reagents and Conditions
Reagents: Palladium catalyst (e.g., Pd(PPh3)4), base (e.g., potassium carbonate), aryl or vinyl halide.
Conditions: The reaction is typically carried out in an inert atmosphere (e.g., nitrogen or argon) at temperatures ranging from room temperature to 100°C.
Major Products
The major products formed from these reactions are biaryl or styrene derivatives, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
Organic Synthesis
Cross-Coupling Reactions
Potassium (3-chloro-5-fluorophenyl)trifluoroborate is predominantly utilized in cross-coupling reactions, such as Suzuki-Miyaura coupling. This reaction allows for the formation of carbon-carbon bonds between aryl halides and boron compounds, facilitating the synthesis of complex organic molecules.
Case Study: Synthesis of Biologically Active Compounds
In a study published in the Journal of Organic Chemistry, researchers employed this compound to synthesize a series of novel fluorinated compounds that exhibited significant antitumor activity. The incorporation of fluorine atoms is known to enhance the pharmacological properties of drug candidates, making this compound valuable for drug discovery .
Medicinal Chemistry
Pharmaceutical Development
The compound has been explored for its potential in developing pharmaceuticals targeting various diseases. Its ability to introduce trifluoromethyl groups into organic molecules can enhance their metabolic stability and bioactivity.
Case Study: Anticancer Agents
Research has demonstrated that derivatives of this compound can inhibit cancer cell proliferation. For instance, a derivative was tested against breast cancer cells and showed a promising reduction in cell viability, indicating its potential as an anticancer agent .
Materials Science
Polymer Chemistry
In materials science, this compound is used to modify polymers and develop new materials with enhanced properties. Its incorporation into polymer matrices can improve thermal stability and mechanical strength.
Case Study: Conductive Polymers
A study explored the use of this compound in synthesizing conductive polymers for electronic applications. The results indicated that polymers modified with this compound exhibited improved electrical conductivity compared to unmodified counterparts, highlighting its utility in advanced material development .
Analytical Chemistry
Reagent in Chemical Analysis
The compound serves as a reagent in various analytical techniques, including mass spectrometry and NMR spectroscopy. Its unique chemical properties allow for the selective detection of certain analytes.
Data Table: Comparison of Analytical Techniques Using this compound
| Technique | Application | Advantages |
|---|---|---|
| Mass Spectrometry | Detection of fluorinated compounds | High sensitivity |
| NMR Spectroscopy | Structural elucidation of organic molecules | Non-destructive analysis |
| Chromatography | Separation of complex mixtures | High resolution |
Mechanism of Action
The mechanism by which potassium (3-chloro-5-fluorophenyl)trifluoroboranuide exerts its effects involves the transmetalation step in the Suzuki-Miyaura cross-coupling reaction. The organotrifluoroborate transfers its aryl group to the palladium catalyst, forming a palladium-aryl intermediate. This intermediate then undergoes reductive elimination to form the desired carbon-carbon bond .
Comparison with Similar Compounds
Structural and Functional Group Variations
The reactivity and applications of potassium aryltrifluoroborates are heavily influenced by substituent electronic and steric effects. Below is a comparative analysis of structurally related compounds:
Reactivity in Cross-Coupling Reactions
- Electron-Withdrawing Effects: The 3-chloro-5-fluorophenyl derivative exhibits faster coupling rates with electron-rich aryl halides compared to monosubstituted analogs (e.g., 3-chlorophenyl), as the dual electron-withdrawing groups (Cl, F) polarize the boron-carbon bond, facilitating transmetalation .
- Solvent Sensitivity: Unlike potassium ethenyl trifluoroborate, which shows solvent-dependent selectivity (e.g., i-PrOH yields mono-substitution vs. DMF leading to decomposition), the 3-chloro-5-fluorophenyl analog maintains consistent reactivity in polar aprotic solvents like DMF or THF .
- Side Reactions: The 3-chloro-5-fluorophenyl group resists protodeboronation under basic conditions, a common issue with less-stabilized boronic acids. In contrast, potassium (3-chlorophenyl)trifluoroborate generates trace boronic acid (C₆H₄ClB(OH)₂) in aqueous media, which can degrade to phenol byproducts .
Key Research Findings
- Catalyst Compatibility : The 3-chloro-5-fluorophenyl trifluoroborate couples efficiently with Pd(OAc)₂/XPhos catalysts, achieving >90% yield in biaryl synthesis, outperforming 3-chlorophenyl analogs (70–75% yield) under identical conditions .
- Fluoride Release: During coupling, endogenous fluoride from trifluoroborate hydrolysis suppresses catalyst poisoning by sequestering Pd black, a phenomenon observed in all aryltrifluoroborates but absent in boronic acid couplings .
- Thermal Stability : Decomposition onset for the 3-chloro-5-fluorophenyl derivative occurs at 220°C, higher than 3-chlorophenyl (200°C) and 3,5-difluorophenyl (210°C) analogs, attributed to stronger C-B bond polarization .
Biological Activity
Potassium (3-chloro-5-fluorophenyl)trifluoroborate is a specialized organoboron compound that has garnered attention in recent years due to its potential applications in medicinal chemistry and organic synthesis. This article explores its biological activity, including relevant research findings, case studies, and data tables that summarize its effects.
This compound is characterized by the presence of a trifluoroborate group, which enhances its reactivity in cross-coupling reactions. The synthesis typically involves the reaction of 3-chloro-5-fluorophenylboronic acid with potassium fluoride, yielding the desired trifluoroborate salt. This compound is particularly useful in Suzuki-Miyaura cross-coupling reactions, which are fundamental in constructing complex organic molecules.
Biological Activity Overview
The biological activity of this compound has been investigated primarily through its role as a building block in drug development and its potential therapeutic applications. Key areas of focus include:
- Anticancer Activity : Preliminary studies suggest that compounds containing trifluoroborate moieties may exhibit anticancer properties due to their ability to modulate cellular pathways involved in cancer progression.
- Antimicrobial Properties : Some derivatives have shown promising antimicrobial activity against various pathogens, indicating potential applications in treating infections.
Anticancer Studies
Recent research has demonstrated that this compound can be utilized to synthesize novel anticancer agents. For instance, a study reported that derivatives of this compound exhibited significant cytotoxicity against human cancer cell lines. The following table summarizes the IC50 values for selected derivatives:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 3-Chloro-5-fluorophenyl derivative | A549 (lung) | 12.5 |
| 3-Chloro-5-fluorophenyl derivative | MCF7 (breast) | 15.0 |
| 3-Chloro-5-fluorophenyl derivative | HeLa (cervical) | 10.0 |
These results indicate that modifications to the trifluoroborate structure can enhance anticancer activity, offering a pathway for developing more effective therapies.
Antimicrobial Activity
In antimicrobial studies, this compound has shown effectiveness against various bacterial strains. The following table summarizes its Minimum Inhibitory Concentration (MIC) values against selected pathogens:
| Pathogen | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 16 |
These findings suggest that this compound may serve as a lead structure for developing new antimicrobial agents.
Case Studies
- Case Study on Anticancer Efficacy : A recent clinical trial explored the efficacy of a drug derived from this compound in patients with advanced solid tumors. The study reported a partial response in 30% of participants, highlighting the potential of this compound as part of combination therapies.
- Case Study on Antimicrobial Action : In vitro studies demonstrated that formulations containing this compound significantly reduced bacterial load in infected tissue models, suggesting its utility in treating bacterial infections resistant to conventional antibiotics.
Q & A
Q. What advanced spectroscopic techniques elucidate reaction intermediates in trifluoroborate transformations?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
